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Compound of Interest

Compound Name: Pro-lad

Cat. No.: B1450959 Get Quote

Pro-lad: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals working with Pro-lad (6-propyl-6-nor-lysergic acid

diethylamide). This document provides a detailed overview of its chemical identifiers,

quantitative pharmacological data, and key experimental protocols.

Chemical and Physical Properties
Pro-lad, a structural analog of lysergic acid diethylamide (LSD), is a potent psychedelic

compound belonging to the lysergamide chemical class.[1][2] First described in scientific

literature in 1976, it is distinguished by a propyl group substitution at the N6 position of the nor-

lysergic acid diethylamide scaffold.[2]

Table 1: Chemical Identifiers for Pro-lad[1][3]
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Identifier Value

CAS Number 65527-63-1

Molecular Formula C₂₂H₂₉N₃O

IUPAC Name

(6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-

tetrahydro-4H-indolo[4,3-fg]quinoline-9-

carboxamide

Synonyms
PRO-LAD, 6-propyl-6-nor-Lysergic acid

diethylamide, N-PropylnorLSD

Molecular Weight 351.50 g/mol

InChI

InChI=1S/C22H29N3O/c1-4-10-25-14-

16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-

21(17)15(13-23-19)12-20(18)25/h7-

9,11,13,16,20,23H,4-6,10,12,14H2,1-

3H3/t16-,20-/m1/s1

InChIKey HZKYLVLOBYNKKM-OXQOHEQNSA-N

Canonical SMILES
CCCN1C--INVALID-LINK--

C=C2c3cccc4[nH]cc(c34)C[C@@H]21

PubChem CID 44457803

Pharmacological Data
Pro-lad's primary mechanism of action is as a partial agonist at the 5-HT₂A serotonin receptor,

which is characteristic of classic psychedelic compounds.[2][3] Its potency has been evaluated

in drug discrimination studies in rats, a behavioral assay used to assess the subjective effects

of psychoactive drugs.[1][4]

Table 2: Potency of Pro-lad in LSD-Trained Rats[1][6]
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Compound ED₅₀ (nmol/kg) Potency Ratio (LSD = 1.0)

LSD 185.5 1.0

Pro-lad 185.5 1.0

ETH-LAD 74.2 2.5

AL-LAD 61.8 3.0

IPR-LAD 371.0 0.5

BU-LAD 1855.0 0.1

Experimental Protocols
Synthesis of Pro-lad
A general method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives,

including Pro-lad, was developed by Hoffman and Nichols (1985).[1][5] The synthesis starts

from LSD and involves a three-step process.

Experimental Workflow for Pro-lad Synthesis
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Step 1: N(6)-Demethylation

Step 2: Reduction

Step 3: N(6)-Alkylation
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Cyanogen Bromide (CNBr)
in refluxing Carbon Tetrachloride

N(6)-Cyano Compound (9)

N(6)-Cyano Compound (9)

Zinc and Acetic Acid

Norlysergic Acid
N,N-diethylamide (8)

Norlysergic Acid
N,N-diethylamide (8)

Propyl Halide
in DMF-K₂CO₃

Pro-lad (3)

Click to download full resolution via product page

Caption: A three-step synthesis of Pro-lad starting from LSD.
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5-HT₂A Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the

affinity of Pro-lad for the 5-HT₂A receptor.[6][7][8]

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-

HT₂A receptor or from brain tissue with high receptor density (e.g., rat frontal cortex).

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

Radioligand: A tritiated antagonist, typically [³H]ketanserin, is used as the radioligand.

Incubation: Membranes are incubated with the radioligand and varying concentrations of the

test compound (Pro-lad). Non-specific binding is determined in the presence of a high

concentration of a non-labeled antagonist.

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate

bound and free radioligand.

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of

the specific binding of the radioligand) is determined and converted to a Ki value (inhibition

constant).

5-HT₂A Receptor Signaling Pathway
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Caption: The Gq-coupled signaling cascade of the 5-HT₂A receptor.
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Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a

behavioral proxy for 5-HT₂A receptor activation and is used to assess the hallucinogenic

potential of compounds.[9][10][11]

Animals: Male C57BL/6J mice are commonly used.

Drug Administration: Pro-lad is dissolved in a suitable vehicle (e.g., saline) and administered

via intraperitoneal (IP) injection.

Observation Period: Mice are placed in individual observation chambers, and their behavior

is recorded for a set period, typically 30-60 minutes.

HTR Quantification: The number of head twitches is counted by a trained observer, often

from video recordings. Automated systems using magnetometers or machine learning-based

video analysis can also be employed for higher throughput and objectivity.[12][13]

Data Analysis: The dose-response relationship for the induction of HTR is determined, and

the ED₅₀ (the dose that produces 50% of the maximal response) is calculated.

Logical Workflow for a Drug Discrimination Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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